molecular formula C15H12N4O2 B12487447 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B12487447
M. Wt: 280.28 g/mol
InChI Key: ZAQOBYKHVNYECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone family Compounds in this family are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide typically involves the condensation of a quinazolinone derivative with a pyridine-containing acetamide. Common synthetic routes may include:

    Condensation Reaction: Reacting 4-oxoquinazoline with 2-pyridineacetamide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include:

    Catalyst Optimization: Using specific catalysts to enhance reaction efficiency.

    Purification Techniques: Employing crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the quinazolinone or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide would involve its interaction with specific molecular targets. For example:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone structures.

    Pyridine Derivatives: Compounds containing pyridine rings.

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)acetamide is unique due to the combination of quinazolinone and pyridine moieties, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C15H12N4O2/c20-14(18-13-7-3-4-8-16-13)9-19-10-17-12-6-2-1-5-11(12)15(19)21/h1-8,10H,9H2,(H,16,18,20)

InChI Key

ZAQOBYKHVNYECS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.